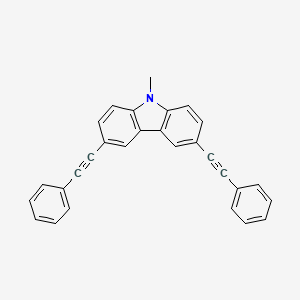
9-Methyl-3,6-bis(2-phenylethynyl)carbazole
Descripción general
Descripción
9-Methyl-3,6-bis(2-phenylethynyl)carbazole: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-3,6-bis(2-phenylethynyl)carbazole typically involves a Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst . The general reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Sonogashira coupling reaction under optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃), sulfonation with sulfuric acid (H₂SO₄), and halogenation with halogens (Cl₂, Br₂).
Major Products:
Oxidation: Carbazole-3,6-diones.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Nitro, sulfo, and halo-carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: Used in the development of OLEDs, OFETs, and photovoltaic devices due to its excellent optoelectronic properties.
Sensors: Employed in the fabrication of chemical sensors and biosensors.
Biology and Medicine:
Antioxidant Properties: Carbazole derivatives have shown significant antioxidant activity, making them potential candidates for therapeutic applications.
Antitumor and Antibacterial Activities: Some carbazole derivatives exhibit antitumor and antibacterial properties.
Industry:
Photoconductors: Utilized in the production of photoconductors for electrophotography.
Dye-Sensitized Solar Cells: Used as charge-transporting materials in dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 9-Methyl-3,6-bis(2-phenylethynyl)carbazole is primarily related to its ability to participate in electron transfer processes. The compound’s conjugated structure allows for efficient charge transport, making it suitable for applications in organic electronics . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
- 9-Ethyl-3,6-bis(2-phenylethynyl)carbazole
- 9-Butyl-3,6-bis(2-phenylethynyl)carbazole
- 3,6-Bis(2-phenylethynyl)carbazole
Comparison:
- Optoelectronic Properties: 9-Methyl-3,6-bis(2-phenylethynyl)carbazole exhibits unique optoelectronic properties due to the presence of the methyl group, which can influence the compound’s electronic structure and charge transport abilities .
- Stability: The methyl group can also enhance the compound’s thermal and morphological stability compared to its ethyl and butyl counterparts .
Propiedades
IUPAC Name |
9-methyl-3,6-bis(2-phenylethynyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N/c1-30-28-18-16-24(14-12-22-8-4-2-5-9-22)20-26(28)27-21-25(17-19-29(27)30)15-13-23-10-6-3-7-11-23/h2-11,16-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBWUCDLPXGZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















